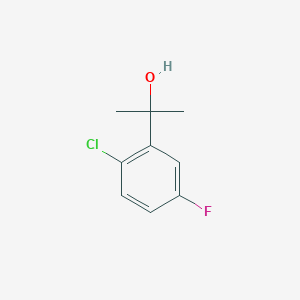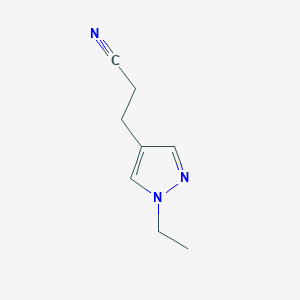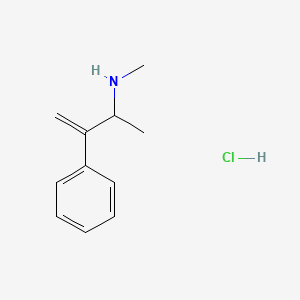
(R)-2-Amino-2-(2,4-dimethoxyphenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Amino-2-(2,4-dimethoxyphenyl)ethanol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features an amino group and two methoxy groups attached to a phenyl ring, making it a versatile molecule for various synthetic and research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2,4-dimethoxyphenyl)ethanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 2,4-dimethoxyphenylacetone using a chiral reducing agent to obtain the desired enantiomer. The reaction is usually carried out under mild conditions with a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of ®-2-Amino-2-(2,4-dimethoxyphenyl)ethanol can be scaled up using catalytic hydrogenation processes. This involves the use of a chiral catalyst to ensure the selective formation of the ®-enantiomer. The process is optimized for high yield and purity, making it suitable for large-scale production.
化学反应分析
Types of Reactions
®-2-Amino-2-(2,4-dimethoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be further reduced to form amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.
科学研究应用
®-2-Amino-2-(2,4-dimethoxyphenyl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of ®-2-Amino-2-(2,4-dimethoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The methoxy groups and the chiral center play crucial roles in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
(S)-2-Amino-2-(2,4-dimethoxyphenyl)ethanol: The enantiomer of the compound with different stereochemistry.
2,4-Dimethoxyphenethylamine: A related compound with a similar structure but different functional groups.
N-2,4-Dimethoxyphenyl dithiolopyrrolone derivatives: Compounds with similar aromatic substitution patterns.
Uniqueness
®-2-Amino-2-(2,4-dimethoxyphenyl)ethanol is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in research and industry.
属性
分子式 |
C10H15NO3 |
|---|---|
分子量 |
197.23 g/mol |
IUPAC 名称 |
(2R)-2-amino-2-(2,4-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H15NO3/c1-13-7-3-4-8(9(11)6-12)10(5-7)14-2/h3-5,9,12H,6,11H2,1-2H3/t9-/m0/s1 |
InChI 键 |
XNLFQEYMRQGUGF-VIFPVBQESA-N |
手性 SMILES |
COC1=CC(=C(C=C1)[C@H](CO)N)OC |
规范 SMILES |
COC1=CC(=C(C=C1)C(CO)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


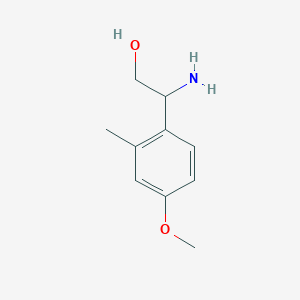
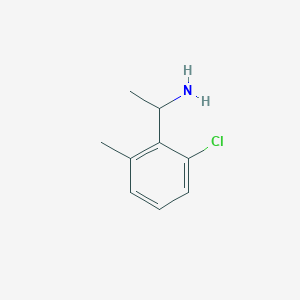


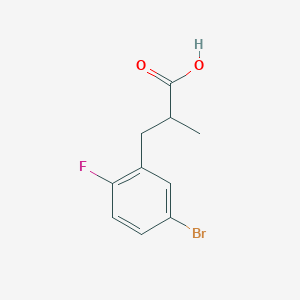


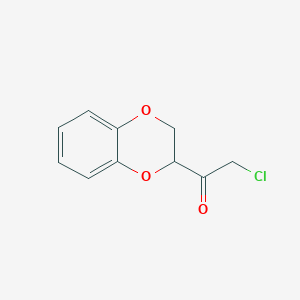
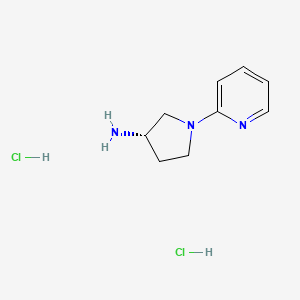
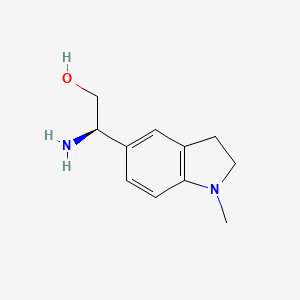
![5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-2-carbaldehyde](/img/structure/B13612933.png)
